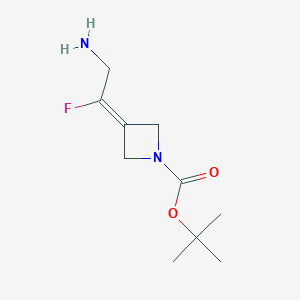

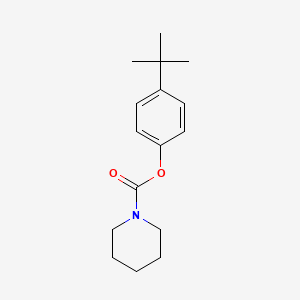

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2193059-37-7 . It has a molecular weight of 216.26 . It is in liquid form .

Synthesis Analysis

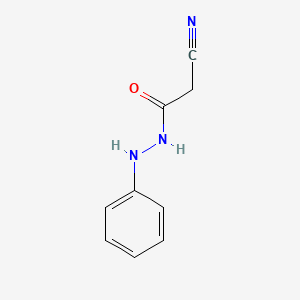

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis

The Inchi Code of the compound is 1S/C10H17FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h4-6,12H2,1-3H3 . The compound has a molecular formula of C10H17FN2O2 .Chemical Reactions Analysis

The compound can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles . A direct alkylation of 1-azabicyclo [1.1.0]butane (ABB) with organometal reagents in the presence of Cu (OTf) 2 rapidly provides bis-functionalized azetidines .Physical And Chemical Properties Analysis

The compound has a storage temperature of 4 degrees Celsius . It is in liquid form .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

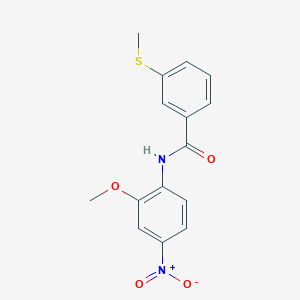

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate: finds utility in asymmetric synthesis. Researchers have explored its use in catalytic enantioselective methods. For instance, it can be prepared from the inexpensive oil waste by-product, tert-butyl disulfide. Direct condensation of this compound with aldehydes and ketones yields tert-butanesulfinyl imines in high yields .

Natural Product Synthesis

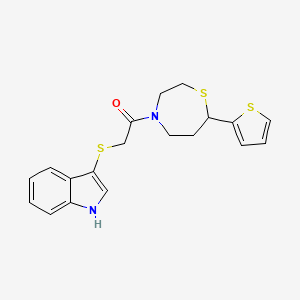

The compound serves as an intermediate in the synthesis of natural products. Notably, it plays a role in the preparation of ®-tert-butyl benzyl (1-(tert-butyl)-3-yn-2-yl) carbamate. This intermediate is crucial for the synthesis of jaspine B, a natural product isolated from various sponges. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines .

Heterocyclic Chemistry

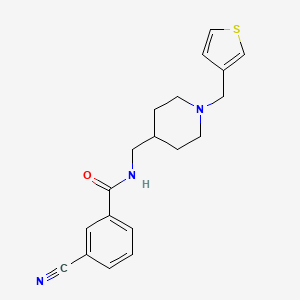

Researchers have explored tert-butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate in heterocyclic chemistry. It participates in the synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. These heterocyclic compounds have potential applications in drug discovery and materials science .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that azetidine derivatives are often used as intermediates in the synthesis of various pharmaceutical compounds .

Mode of Action

It is known that the compound can undergo various chemical reactions to form different pharmaceutical compounds .

Biochemical Pathways

It is known that azetidine derivatives can be involved in a variety of biochemical pathways due to their versatile chemical structure .

Result of Action

It is known that the compound can be used as an intermediate in the synthesis of various pharmaceutical compounds .

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h4-6,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGSYXAYKDRQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C(CN)F)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-amino-1-fluoroethylidene)azetidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-6-yl)-1-naphthamide](/img/structure/B2828591.png)

![6-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2828603.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2828605.png)